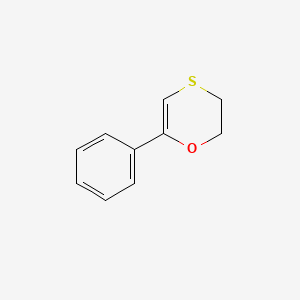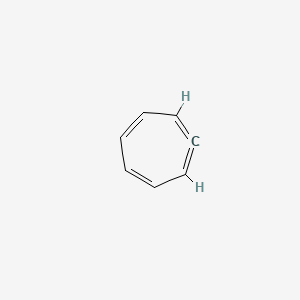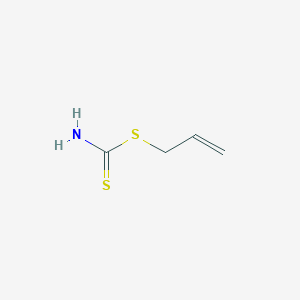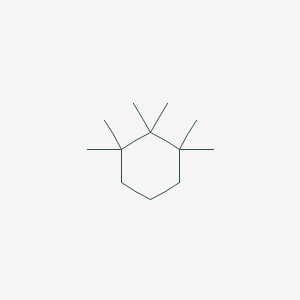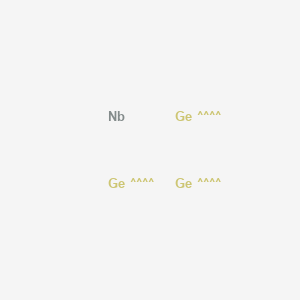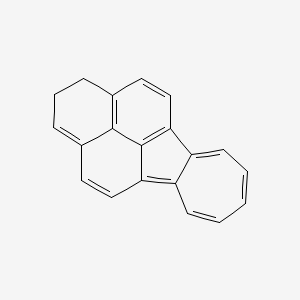
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups from unwanted reactions. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
准备方法
The synthesis of 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine typically involves the protection of the amino group of L-proline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
化学反应分析
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine undergoes several types of chemical reactions, including:
Oxidation and Reduction: The Boc group is stable under oxidative and reductive conditions, making it suitable for use in multi-step synthesis.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial for subsequent reactions involving the free amino group.
Elimination: Sequential treatment with trimethylsilyl iodide followed by methanol can also be used for Boc deprotection.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and trimethylsilyl iodide. The major product formed from these reactions is the free amine, which can then participate in further synthetic transformations.
科学研究应用
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. The Boc group provides temporary protection to the amino group, allowing for selective reactions at other functional groups.
Biology: In biological research, Boc-protected amino acids are used to study protein structure and function. The temporary protection of amino groups facilitates the synthesis of peptides with specific sequences and modifications.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc group helps in the stepwise assembly of peptide chains, ensuring the correct sequence and structure.
Industry: In the chemical industry, Boc-protected compounds are used in the production of various fine chemicals and intermediates. .
作用机制
The mechanism of action of 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine primarily involves the protection of the amino group. The Boc group is introduced to the amino group through a nucleophilic substitution reaction, where the amino group attacks the carbonyl carbon of di-tert-butyl dicarbonate. This forms a carbamate linkage, effectively protecting the amino group from further reactions .
During deprotection, the Boc group is removed under acidic conditions, resulting in the formation of a free amine. The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the carbamate linkage and the release of carbon dioxide and tert-butyl cation .
相似化合物的比较
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine can be compared with other Boc-protected amino acids and peptides. Similar compounds include:
Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
Boc-L-phenylalanine: Used for the synthesis of peptides with aromatic side chains.
Boc-L-lysine: Provides protection to both the α-amino group and the ε-amino group of lysine.
The uniqueness of this compound lies in its specific structure, which includes a proline residue and a methylated glycine residue. This combination provides unique properties in terms of steric hindrance and reactivity, making it a valuable tool in synthetic chemistry .
属性
CAS 编号 |
51785-85-4 |
|---|---|
分子式 |
C13H22N2O5 |
分子量 |
286.32 g/mol |
IUPAC 名称 |
2-[methyl-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-7-5-6-9(15)11(18)14(4)8-10(16)17/h9H,5-8H2,1-4H3,(H,16,17)/t9-/m0/s1 |
InChI 键 |
LOHGESHMXDNESI-VIFPVBQESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)CC(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)

